molecular formula C9H6BrIO4 B1529471 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one CAS No. 1580548-81-7

1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one

Cat. No. B1529471
M. Wt: 384.95 g/mol
InChI Key: QPZPQFBDNWCSGA-UHFFFAOYSA-N
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Description

1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one, also known as 1-acetoxy-5-bromo-1,2-benziodoxol-3-one, is a brominated benziodoxolone derivative. It is an organic compound with a molecular formula of C7H5BrO4. This compound has been studied for its potential applications in the fields of chemistry and biology.

Scientific Research Applications

Oxidation of Alcohols

1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX) is notably used in the oxidation of various alcohols. It effectively transforms benzylic and aliphatic alcohols into the corresponding aromatic aldehydes, aromatic ketones, and aliphatic ketones. This process is particularly attractive due to the ease of product isolation and the reusability of the reagents (Iinuma, Moriyama, & Togo, 2014).

Role in Preparing Dess-Martin Periodinane

ABBX plays a crucial role in the preparation of Dess-Martin periodinane, an important reagent in organic synthesis. The study of its morphology, specifically the difference in its physical forms (microcrystalline powder vs. macrocrystalline material), affects its reactivity and conversion to the I-triacetoxy derivative, which is significant for various synthetic applications (Stevenson, Treacy, & Nieuwenhuyzen, 1997).

Oxidation in Organic Synthesis

ABBX is also used for the facile oxidation of alcohols to aldehydes or ketones. This method, employing a trivalent iodine compound, is noted for its effectiveness under mild reaction conditions, making it valuable in organic synthesis (Iinuma, Moriyama, & Togo, 2013).

Use in Alkynylation Reactions

In the field of organic synthesis, ABBX is used in the alkynylation of indoles, thiophenes, and anilines. An efficient procedure has been developed for synthesizing this compound, facilitating the gold-catalyzed direct alkynylation of these substrates (Brand & Waser, 2012).

Gold-Catalyzed Oxyarylation

ABBX, as an iodine(III) oxidant, is efficient in gold-catalyyzed oxyarylation reactions, expanding the scope of such reactions to include styrenes and gem-disubstituted olefins. This represents a significant advancement in organic synthesis, particularly in the context of arylation chemistry (Ball, Lloyd‐Jones, & Russell, 2012).

Oxidation of Benzyl and Allyl Ethers

ABBX is also instrumental in the oxidation of benzyl and allyl ethers to esters at room temperature. This method is compatible with various protecting groups and offers an alternative to traditional reductive deprotection methods in organic synthesis (Ochiai, Ito, Takahashi, Nakanishi, Toyonari, Sueda, Goto, & Shiro, 1996).

Conversion of Alcohols and Aldehydes to N-Hydroxysuccinimide Esters

ABBX has been used in the conversion of primary alcohols and aldehydes to N-hydroxysuccinimide esters. This conversion represents a significant development in the field of organic synthesis, expanding the range of available reactions and products (Schulze & Giannis, 2004).

Synthesis of α-Bromo-α,β-Unsaturated Carbonyl Compounds

In another application, ABBX is utilized in the synthesis of α-bromo-α,β-unsaturated carbonyl compounds, offering a one-step method for the preparation of these compounds under neutral and mild conditions (Ramanarayanan, Shukla, & Akamanchi, 2002).

Alcohol Oxidation Using Recyclable Ionic Liquid-Supported Reagent

A novel application of ABBX involves its use in a recyclable hydrophobic ionic liquid-supported form for oxidizing alcohols. This innovative approach demonstrates the versatility of ABBX in diverse reaction mediums and its potential in green chemistry applications (Koguchi, Mihoya, & Mimura, 2016).

properties

IUPAC Name

(5-bromo-3-oxo-1λ3,2-benziodoxol-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrIO4/c1-5(12)14-11-8-3-2-6(10)4-7(8)9(13)15-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZPQFBDNWCSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI1C2=C(C=C(C=C2)Br)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrIO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one

CAS RN

1580548-81-7
Record name 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Iinuma, K Moriyama, H Togo - European Journal of Organic …, 2014 - Wiley Online Library
Various benzylic and aliphatic alcohols were smoothly oxidized to the corresponding aromatic aldehydes and ketones as well as aliphatic ketones by treatment with 1‐acetoxy‐5‐nitro‐1…
K Morimoto, K Yanase, K Toda, H Takeuchi… - Organic …, 2022 - ACS Publications
C–H/N–H bond functionalization for direct intermolecular aryl C–N couplings is a useful synthetic process. In this study, we achieved metal-free cross-dehydrogenative coupling of …
Number of citations: 5 pubs.acs.org
M Golkari - 2023 - jcrs.ahvaz.iau.ir
The review surveys the development of kinetics and various oxidizing agents which can be used during the study of chemical kinetics along with oxidation of some organic substrates by …
Number of citations: 2 jcrs.ahvaz.iau.ir
T Nanjo, N Kato, Y Takemoto - Organic letters, 2018 - ACS Publications
An α-ketoacid could be converted into a reactive acylating agent by treatment with hypervalent iodine(III) species, and in so doing, we discovered a novel decarboxylative acylation of …
Number of citations: 21 pubs.acs.org

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